1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole
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Overview
Description
1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 2,5,6-trimethylbenzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-chlorobenzyl chloride is added dropwise to a solution of 2,5,6-trimethylbenzimidazole in DMF containing K2CO3. The mixture is then heated to around 100°C and stirred for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzimidazole N-oxides or reduction to form amines.
Electrophilic Aromatic Substitution: The methyl groups on the benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The presence of the chlorobenzyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-2-methylbenzimidazole
- 1-(3-chlorobenzyl)-5,6-dimethylbenzimidazole
- 1-(3-chlorobenzyl)-2,5-dimethylbenzimidazole
Uniqueness
1-(3-chlorobenzyl)-2,5,6-trimethyl-1H-benzimidazole is unique due to the presence of three methyl groups on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its stability and binding affinity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17ClN2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2,5,6-trimethylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2/c1-11-7-16-17(8-12(11)2)20(13(3)19-16)10-14-5-4-6-15(18)9-14/h4-9H,10H2,1-3H3 |
InChI Key |
SYUXIHSUATXJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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